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molecular formula C12H6Cl2FNO3 B8307747 2-(2,4-Dichlorophenoxy)-5-fluoro-1-nitrobenzene

2-(2,4-Dichlorophenoxy)-5-fluoro-1-nitrobenzene

Cat. No. B8307747
M. Wt: 302.08 g/mol
InChI Key: AOJUWJCYDBNOMA-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2,4-Dichlorophenoxy)-5-fluoro-1-nitrobenzene (1.17 g, 78%) was prepared from 2,4-dichlorophenol (0.89 g, 5.5 mmol) and 2,5-difluoro-1-nitrobenzene (0.8 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(2,4-dichlorophenoxy)-5-fluoroaniline (0.68 g, 64%) following the general procedure B. N-[2-(2,4-Dichlorophenoxy)-5-fluorophenyl]-N′-(thiazol-2-yl)urea (150 mg, 76%) was prepared from 2-(2,4-dichlorophenoxy)-5-fluoroaniline (135 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].F[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[Cl:21][C:22]1[CH:36]=[C:35]([Cl:37])[CH:34]=[CH:33][C:23]=1[O:24][C:25]1[CH:31]=[CH:30][C:29]([F:32])=[CH:28][C:26]=1[NH2:27].[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[Cl:21][C:22]1[CH:36]=[C:35]([Cl:37])[CH:34]=[CH:33][C:23]=1[O:24][C:25]1[CH:31]=[CH:30][C:29]([F:32])=[CH:28][C:26]=1[NH:27][C:3]([NH:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
0.8 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
135 mg
Type
reactant
Smiles
ClC1=C(OC2=C(N)C=C(C=C2)F)C=CC(=C1)Cl
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.68 g
Type
reactant
Smiles
ClC1=C(OC2=C(N)C=C(C=C2)F)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
ClC1=C(OC2=C(C=C(C=C2)F)NC(=O)NC=2SC=CN2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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